molecular formula C11H7BrF2O B11853180 1-Bromo-2-(difluoromethoxy)naphthalene

1-Bromo-2-(difluoromethoxy)naphthalene

Katalognummer: B11853180
Molekulargewicht: 273.07 g/mol
InChI-Schlüssel: NNVRGDKGNXRWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O It is a derivative of naphthalene, where a bromine atom and a difluoromethoxy group are substituted at the 1 and 2 positions, respectively

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(difluoromethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethoxy group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 1-bromonaphthalene. Subsequently, the difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

1-Bromo-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethoxy group can stabilize intermediates through electron-withdrawing effects .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:

    1-Bromo-2-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group.

    1-Bromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Bromo-2-(difluoromethoxy)benzene: This compound is structurally similar but lacks the naphthalene core. The naphthalene core in this compound provides additional aromatic stability and potential for π-π interactions.

Eigenschaften

Molekularformel

C11H7BrF2O

Molekulargewicht

273.07 g/mol

IUPAC-Name

1-bromo-2-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7BrF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H

InChI-Schlüssel

NNVRGDKGNXRWBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.